molecular formula C9H10BrCl2N B2554851 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2418709-42-7

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No. B2554851
CAS RN: 2418709-42-7
M. Wt: 282.99
InChI Key: NHOMUDAWOJLGMJ-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2418709-42-7 . It has a molecular weight of 282.99 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H9BrClN.ClH/c10-8-7 (11)4-3-6-2-1-5-12-9 (6)8;/h3-4,12H,1-2,5H2;1H . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Chloro Compounds from Bromo Derivatives

Pyridine hydrochloride has been identified as an efficient reagent for the synthesis of chloro compounds from their corresponding bromo derivatives in π-deficient series such as pyridine and quinoline. This method facilitates the conversion of bromo to chloro compounds almost quantitatively, showcasing its application in the synthesis of chlorinated organic compounds (F. Mongin et al., 1996).

Vibrational Spectroscopic Studies

Comparative studies using Density Functional Theory (DFT) have been conducted on dibromo and dichloro derivatives of 8-hydroxyquinoline. These studies delve into the Raman and infrared spectra, geometry, frequency, and intensity of vibrational bands, offering insights into the effects of bromine and chlorine substituents on the vibrational frequencies of 8-hydroxyquinoline. Such research aids in understanding molecular stability, bond strength, and electronic properties, contributing to the field of molecular spectroscopy (A. Lakshmi et al., 2011).

Metal Ion Detection and Analysis

8-Hydroxyquinoline and its derivatives have been employed as photometric reagents for the determination of metal ions. Techniques developed for the simultaneous determination of binary, ternary, and quaternary mixtures of metals such as aluminium, iron, copper, titanium, and nickel showcase the role of 8-hydroxyquinoline derivatives in analytical chemistry. These methods rely on the extraction of metal complexes into organic solvents and resolving their spectra, highlighting the utility of these compounds in the detection and quantification of metal ions (M. Blanco et al., 1989).

Photolabile Protecting Groups in Biochemistry

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline as a photolabile protecting group for carboxylic acids demonstrate its application in biochemistry. Its high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it suitable for use in vivo, offering a tool for the controlled release of biological messengers and drugs (O. Fedoryak & T. M. Dore, 2002).

Supramolecular Chemistry

8-Hydroxyquinoline derivatives have been utilized in the development of new supramolecular sensors, emitting devices, or self-assembled aggregates. This underscores their role in synthetic coordination chemistry, where their metal chelation properties are leveraged to create complex structures with potential applications in sensing, light-emitting devices, and more (M. Albrecht et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOMUDAWOJLGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)Br)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride

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